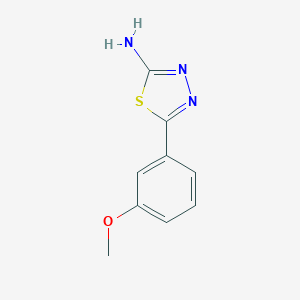

5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

Übersicht

Beschreibung

5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that contains a thiadiazole ring substituted with a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methoxybenzoyl chloride with thiosemicarbazide under acidic conditions to form the intermediate 3-methoxyphenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired thiadiazole compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas under appropriate conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydrothiadiazole derivatives.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting key cellular functions. In vitro studies have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32.6 μg/mL |

| Escherichia coli | 47.5 μg/mL |

| Pseudomonas aeruginosa | 50.0 μg/mL |

Anticancer Properties

The compound has been extensively studied for its anticancer activity. It induces apoptosis in various cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers.

Table 2: Anticancer Activity Data

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| A549 | 5.41 |

| SK-MEL-2 | 15.22 |

| SK-OV-3 | 22.19 |

These results suggest that the compound may serve as a lead in developing new anticancer therapies.

Anti-inflammatory Effects

Preliminary studies indicate that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Agricultural Applications

This compound is being explored for its potential use as an agricultural pesticide. Its biological activity suggests it may effectively target pests while minimizing environmental impact.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by Foroumadi et al. evaluated the antimicrobial efficacy of several thiadiazole derivatives, including this compound. The compound demonstrated notable activity against multiple bacterial strains, supporting its potential as a new antimicrobial agent . -

Anticancer Research :

In a study published in MDPI, researchers synthesized novel thiadiazole derivatives and assessed their antiproliferative effects on human cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells .

Wirkmechanismus

The mechanism of action of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. It is believed to exert its effects by binding to specific enzymes and receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of key bacterial enzymes, while its anticancer effects could be related to the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

- 5-Phenyl-1,3,4-thiadiazol-2-amine

- 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

- 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Comparison: Compared to similar compounds, 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the methoxy group on the phenyl ring. This substitution can significantly influence its chemical reactivity and biological activity. For instance, the methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Biologische Aktivität

5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound of interest due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their pharmacological potential. The general structure can be represented as follows:

The synthesis typically involves the reaction of thiosemicarbazide with appropriate aromatic aldehydes or isocyanates under controlled conditions to yield thiadiazole derivatives.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:

- In vitro studies have shown that this compound demonstrates potent inhibitory effects on cell proliferation in human cancer lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and SK-OV-3 (ovarian cancer) with IC50 values ranging from 5.41 µM to 22.19 µM depending on the specific cell line and experimental conditions .

Table 1: Anticancer Activity of this compound

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity against a range of bacterial and fungal strains:

- Bacterial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant antibacterial potential .

- Fungal Activity : Against fungal strains such as Aspergillus niger, the compound has demonstrated moderate antifungal activity. Comparative studies show that its efficacy is often superior to standard antifungal agents like fluconazole .

Table 2: Antimicrobial Activity Summary

| Microorganism | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Bacterial | 32.6 | |

| Escherichia coli | Bacterial | 47.5 | |

| Aspergillus niger | Fungal | Moderate |

The biological activity of this compound is attributed to several mechanisms:

- Cytotoxicity : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and other apoptotic factors.

- Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways in fungi.

Case Studies

Several case studies highlight the effectiveness of this compound in therapeutic settings:

- Study on Cancer Cell Lines : A series of experiments conducted by Alam et al. revealed that derivatives similar to this compound significantly suppressed tumor growth in vitro across multiple human cancer cell lines .

- Antimicrobial Efficacy Trials : In a comparative study assessing various thiadiazole derivatives, researchers found that those containing the methoxy group exhibited superior antimicrobial properties compared to their non-substituted counterparts .

Eigenschaften

IUPAC Name |

5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-13-7-4-2-3-6(5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOZGAXEWJZHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356114 | |

| Record name | 5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247109-15-5 | |

| Record name | 5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.